2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-thiazolidinone hybrid family, characterized by a thiazolidinone core functionalized with a 2,3-dimethoxyphenyl substituent and a propanoic acid side chain. The 2,3-dimethoxyphenyl group enhances lipophilicity and may contribute to π-π stacking interactions in biological targets, while the propanoic acid moiety introduces solubility and hydrogen-bonding capabilities .
Synthesis of such compounds typically involves Knoevenagel condensation between a substituted aldehyde (e.g., 2,3-dimethoxybenzaldehyde) and a thiazolidinone precursor, followed by functionalization of the thiazolidinone ring. This approach, as reported for analogous rhodanine derivatives, yields products with high regioselectivity and purity under mild conditions .
Properties
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-8(14(18)19)16-13(17)11(23-15(16)22)7-9-5-4-6-10(20-2)12(9)21-3/h4-8H,1-3H3,(H,18,19)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULKDCUHINDVKH-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Comparative Analysis of Rhodanine-Thiazolidinone Derivatives
Key Observations:
Substituent Effects on Activity: The 2,3-dimethoxyphenyl group in the target compound may improve membrane permeability compared to the 3-pyridinyl group in , which could enhance water solubility but reduce lipophilicity .
Synthetic Routes: Most analogs, including the target compound, are synthesized via Knoevenagel condensation (). However, derivatives like those in utilize cyclization with 2-sulfanylpropanoic acid, indicating versatility in functionalization strategies .
Biological Performance: Compounds with phenylpropanoic acid side chains () show notable anticancer activity, suggesting the target’s propanoic acid moiety may similarly enhance cytotoxicity . The morpholinyl group in improves solubility, a feature absent in the target compound, which may limit its pharmacokinetic profile .
Stereochemical Considerations :
- Chiral analogs (e.g., ) exhibit enantiomer-specific activity, underscoring the importance of stereochemistry in drug design. The target compound’s (5E)-configuration likely influences its binding geometry .
Q & A
Basic: What synthetic methodologies are validated for preparing this compound?
The compound is synthesized via a cyclocondensation reaction involving a thiazolidinone precursor and a substituted benzaldehyde derivative. A standard protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and sodium acetate in a DMF-acetic acid mixture with the appropriate oxo-compound (e.g., 2,3-dimethoxybenzaldehyde) for 2–3 hours, followed by recrystallization from DMF-ethanol . Yield optimization (e.g., 48% in related derivatives) requires precise stoichiometric ratios and controlled cooling rates to minimize byproduct formation .
Advanced: How can reaction kinetics be analyzed to improve synthetic efficiency?
Advanced kinetic studies using HPLC or in-situ FTIR monitoring can track intermediate formation (e.g., thiosemicarbazone intermediates) and identify rate-limiting steps. For example, sodium acetate acts as both a base and catalyst, accelerating the Knoevenagel condensation step. Computational modeling (DFT) of transition states can further optimize reaction parameters (e.g., temperature, solvent polarity) to enhance regioselectivity for the (E)-configured methylidene group .
Basic: What spectroscopic techniques confirm the compound’s structure?
- FTIR : Key peaks include ~1702 cm⁻¹ (C=O stretching of the thiazolidinone ring), ~1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O of methoxy groups) .
- NMR : ¹H NMR shows distinct signals for the 2,3-dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and the thioxo group (δ 13.5–14.0 ppm for SH in DMSO-d₆). ¹³C NMR confirms the α,β-unsaturated ketone (C=O at ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 394.04 (calculated for C₁₆H₁₆N₂O₅S₂) .
Advanced: How can computational modeling predict biological target interactions?
Molecular docking (AutoDock Vina) and MD simulations can model the compound’s interaction with targets like tyrosine kinases or PPAR-γ. The 2,3-dimethoxyphenyl group’s electron-donating effects enhance π-π stacking with hydrophobic receptor pockets, while the thioxo moiety may form hydrogen bonds with catalytic cysteine residues . QSAR studies on analogs (e.g., 5-(Z)-arylidene derivatives) further guide structural modifications .
Basic: What purification strategies are effective post-synthesis?
Recrystallization from acetic acid or DMF-ethanol mixtures removes unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves stereoisomers, with TLC (Rf ~0.5 in same solvent) monitoring purity . For scale-up, centrifugal partition chromatography (CPC) improves recovery of polar byproducts .
Advanced: How can solubility challenges in biological assays be mitigated?
The compound’s poor aqueous solubility (due to the hydrophobic dimethoxyphenyl group) can be addressed via:
- Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl ester) enhances membrane permeability .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability in pharmacokinetic studies .
- Co-solvent systems : Use of DMSO-PBS (1:4) or cyclodextrin inclusion complexes stabilizes the compound in vitro .
Advanced: What analytical methods resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or metabolic instability. orthogonal assays are recommended:
- SPR (Surface Plasmon Resonance) : Validates direct target binding.
- Metabolite profiling (LC-MS/MS) : Identifies degradation products (e.g., sulfhydryl oxidation) under physiological conditions .
Basic: What safety protocols are critical during synthesis?
- Thioxo group handling : Use inert atmosphere (N₂/Ar) to prevent oxidation to disulfides.
- Acetic acid reflux : Employ fume hoods and corrosion-resistant glassware.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How can the compound’s photostability be evaluated for in vivo studies?
- UV-Vis spectroscopy : Monitor λmax (~450 nm for the conjugated system) under simulated sunlight (300–800 nm).
- LC-MS stability assays : Quantify degradation products (e.g., demethylation or ring-opening) after 24-hour light exposure .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
